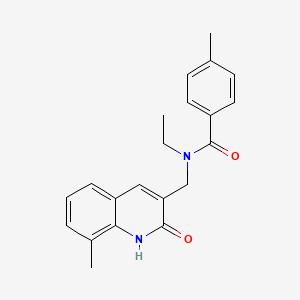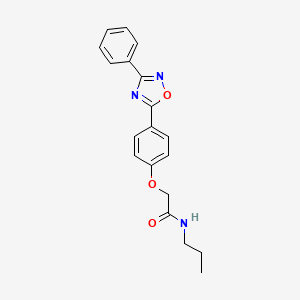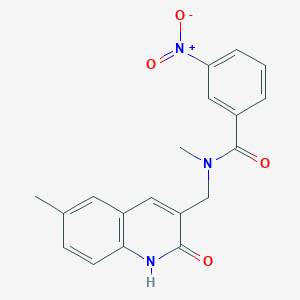
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide, also known as PNB-0408, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PNB-0408 belongs to the class of oxadiazole compounds and has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and analgesic effects.
Mechanism of Action
The exact mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide is not fully understood. However, it has been suggested that the compound may exert its effects by modulating the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes involved in inflammation and cell proliferation, including cyclooxygenase-2 (COX-2), phosphodiesterase (PDE), and mitogen-activated protein kinase (MAPK). This compound has also been found to modulate the expression of various genes involved in inflammation and cell proliferation.
Advantages and Limitations for Lab Experiments
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity and is well-tolerated in animal models. However, the limitations of this compound include its limited solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for research on 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide. One potential area of investigation is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research could be the investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models.
Synthesis Methods
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide can be synthesized through a multistep process involving the reaction of 2-chlorobenzoyl chloride with propylamine, followed by cyclization with hydrazine hydrate and acetic anhydride. The resulting compound is then subjected to reaction with 2-amino-5-chlorobenzoic acid and propionic anhydride to yield this compound.
Scientific Research Applications
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-propylbutanamide has been extensively studied for its potential therapeutic applications. In a recent study, this compound was found to exhibit potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and chemokines in macrophages. The compound was also found to have antitumor properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-10-17-13(20)8-5-9-14-18-15(19-21-14)11-6-3-4-7-12(11)16/h3-4,6-7H,2,5,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNPRNGGWIZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



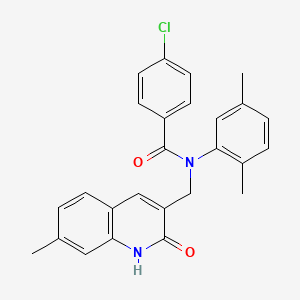
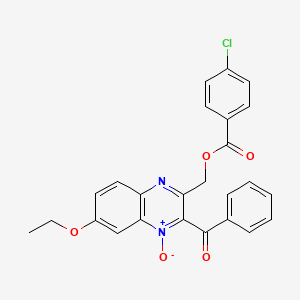
![N-(5-(1H-Benzo[d]imidazol-2-yl)-2-chlorophenyl)-3-methylbenzamide](/img/structure/B7703604.png)

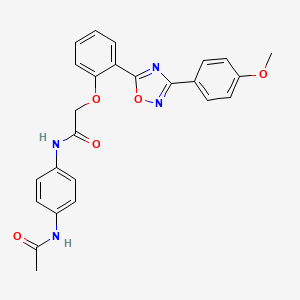
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
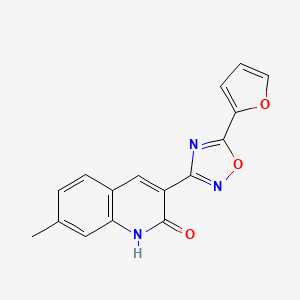

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
